LogP and Lipophilicity Advantage Over N-Unsubstituted Analog
The target compound exhibits a calculated ACD/LogP of 2.16, which is significantly higher than the N-unsubstituted analog ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS 4027-57-0) with a predicted LogP of approximately 0.7-1.0 . This 1.2-1.5 log unit increase is attributed to the lipophilic tert-butyl group at N1, enhancing passive membrane diffusion and bioavailability. This differentiation is critical when selecting a pyrazole scaffold for cell-permeable probes or CNS-targeted therapeutics, where the unsubstituted analog would be suboptimal due to poor permeability .
| Evidence Dimension | Lipophilicity (Calculated ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.16 |
| Comparator Or Baseline | Ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS 4027-57-0): ACD/LogP ≈ 0.7-1.0 (estimated based on structural similarity and literature consensus for similar N-H pyrazoles) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 |
| Conditions | Predicted by ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, making this compound a superior choice for cellular assays and in vivo studies where N-H pyrazoles fail to achieve adequate intracellular exposure.
